2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C7HCl2F3N2S . It is a heterocyclic compound that is widely represented in medicinal chemistry . This compound is a structural analog of purines and has various biological activities .
Synthesis Analysis
The synthesis of 2,4-dichloro-thieno[3,2-d]pyrimidine involves using 3-amino-2-methoxycarbonylthiophene as the main raw material . The first step yield was 84% at 190 °C and the second step yield was 81.4% at 105 °C .Molecular Structure Analysis
The molecular structure of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring . The compound also contains two chlorine atoms and a trifluoromethyl group .Scientific Research Applications
Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine are various kinases, including epidermal growth factor receptor (EGFR) , vascular epidermal growth factor receptor (VEGFR) , and phosphatidylinositol 3-kinase (PI3K) . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine interacts with its targets by inhibiting their kinase activity . By blocking these kinases, the compound disrupts the signaling pathways they regulate, leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
The compound affects several biochemical pathways through its inhibition of EGFR, VEGFR, and PI3K . The EGFR and VEGFR pathways are involved in cell growth and angiogenesis, respectively. The PI3K pathway is involved in cell survival and proliferation. By inhibiting these kinases, the compound disrupts these pathways, leading to anti-cancer effects .
Result of Action
The inhibition of EGFR, VEGFR, and PI3K by 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine leads to the disruption of cell signaling pathways, resulting in the inhibition of cancer cell growth and proliferation . This makes the compound a potential candidate for the development of new anticancer drugs .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine involves the reaction of 2,4-dichloro-5-nitrothiophene with trifluoroacetic anhydride, followed by reduction of the resulting intermediate with sodium dithionite and cyclization with guanidine hydrochloride.", "Starting Materials": [ "2,4-dichloro-5-nitrothiophene", "trifluoroacetic anhydride", "sodium dithionite", "guanidine hydrochloride" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitrothiophene is reacted with trifluoroacetic anhydride in the presence of a catalyst such as pyridine to form 2,4-dichloro-5-(trifluoromethylsulfonyl)thiophene.", "Step 2: The resulting intermediate is reduced with sodium dithionite in the presence of a base such as sodium hydroxide to form 2,4-dichloro-5-(trifluoromethylthio)thiophene.", "Step 3: Cyclization of the intermediate with guanidine hydrochloride in the presence of a base such as potassium carbonate yields 2,4-dichloro-7-(trifluoromethyl)thieno[3,2-d]pyrimidine." ] } | |
CAS RN |
1442083-00-2 |
Molecular Formula |
C7HCl2F3N2S |
Molecular Weight |
273.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.